Cas no 1494938-03-2 (Ethyl 3-ethylpyrrolidine-2-carboxylate)

Ethyl 3-ethylpyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6329088
- 1494938-03-2
- ethyl 3-ethylpyrrolidine-2-carboxylate
- Ethyl 3-ethylpyrrolidine-2-carboxylate
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- Inchi: 1S/C9H17NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3
- InChI Key: WBJQMBPWJVRSEM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(CC)CCN1)=O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.4
Ethyl 3-ethylpyrrolidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6329088-10.0g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 10.0g |
$9859.0 | 2025-03-15 | |
Enamine | EN300-6329088-0.1g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 0.1g |
$2019.0 | 2025-03-15 | |
Enamine | EN300-6329088-0.05g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 0.05g |
$1927.0 | 2025-03-15 | |
Enamine | EN300-6329088-0.25g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 0.25g |
$2110.0 | 2025-03-15 | |
Enamine | EN300-6329088-5.0g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 5.0g |
$6650.0 | 2025-03-15 | |
Enamine | EN300-6329088-0.5g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 0.5g |
$2202.0 | 2025-03-15 | |
Enamine | EN300-6329088-1.0g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 1.0g |
$2294.0 | 2025-03-15 | |
Enamine | EN300-6329088-2.5g |
ethyl 3-ethylpyrrolidine-2-carboxylate |
1494938-03-2 | 95.0% | 2.5g |
$4495.0 | 2025-03-15 |
Ethyl 3-ethylpyrrolidine-2-carboxylate Related Literature
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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3. Book reviews
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4. Book reviews
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on Ethyl 3-ethylpyrrolidine-2-carboxylate
Recent Advances in the Synthesis and Applications of Ethyl 3-ethylpyrrolidine-2-carboxylate (CAS: 1494938-03-2)
Ethyl 3-ethylpyrrolidine-2-carboxylate (CAS: 1494938-03-2) is a pyrrolidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a building block for pharmaceuticals and bioactive compounds. Recent studies have focused on optimizing its synthesis, exploring its biological activities, and developing novel derivatives with enhanced therapeutic potential. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting key findings from recent publications and their implications for drug discovery and development.
One of the most notable developments in the synthesis of Ethyl 3-ethylpyrrolidine-2-carboxylate is the use of asymmetric catalytic methods to achieve high enantioselectivity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, yielding the target compound with excellent enantiomeric excess (up to 98% ee). This method offers a more efficient and environmentally friendly alternative to traditional synthetic routes, which often require harsh conditions or produce racemic mixtures. The improved synthetic accessibility of this compound has facilitated its broader application in medicinal chemistry research.
In terms of biological applications, recent investigations have explored the potential of Ethyl 3-ethylpyrrolidine-2-carboxylate as a precursor for the development of central nervous system (CNS) active compounds. Researchers have identified that modifications to the pyrrolidine core can significantly influence binding affinity to various neurotransmitter receptors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives showing promising activity as dopamine D3 receptor modulators, with potential applications in the treatment of Parkinson's disease and schizophrenia. The structural flexibility of Ethyl 3-ethylpyrrolidine-2-carboxylate makes it an attractive scaffold for designing receptor-specific ligands.
Another emerging area of research involves the use of Ethyl 3-ethylpyrrolidine-2-carboxylate in the development of antimicrobial agents. Recent work published in the European Journal of Medicinal Chemistry (2024) described the synthesis of hybrid molecules combining the pyrrolidine moiety with known pharmacophores, resulting in compounds with potent activity against drug-resistant bacterial strains. These findings suggest that Ethyl 3-ethylpyrrolidine-2-carboxylate derivatives may offer new avenues for addressing the growing challenge of antimicrobial resistance.
From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable insights into the stability and metabolic fate of Ethyl 3-ethylpyrrolidine-2-carboxylate-based compounds. Advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have been employed to characterize the metabolic pathways and identify potential metabolites. These studies are crucial for optimizing the drug-like properties of derivatives and improving their therapeutic efficacy.
Looking forward, the diverse applications of Ethyl 3-ethylpyrrolidine-2-carboxylate continue to expand, with ongoing research exploring its potential in areas such as anticancer drug development and as a chiral auxiliary in asymmetric synthesis. The compound's versatility, combined with recent advancements in synthetic methodologies and biological evaluation, positions it as a valuable tool in modern medicinal chemistry. Future research directions may include further optimization of synthetic routes, exploration of novel derivatives with improved pharmacological profiles, and detailed mechanistic studies to elucidate structure-activity relationships.
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